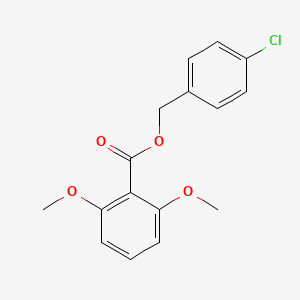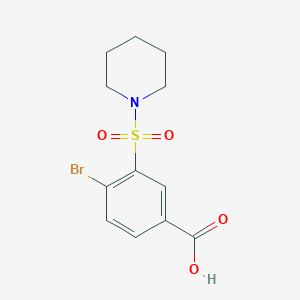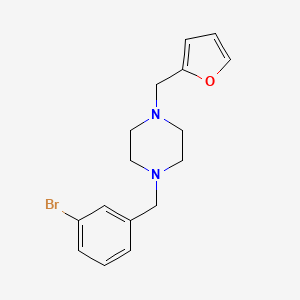![molecular formula C20H14N2O3 B5682938 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5682938.png)
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide, also known as BHOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHOB is a benzamide derivative that has a benzoxazole ring and a hydroxyphenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide involves its interaction with various cellular pathways and proteins. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. It has also been shown to scavenge free radicals and inhibit lipid peroxidation. Additionally, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it can be expensive to synthesize in large quantities. Another limitation is that its solubility in water is relatively low, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the full extent of its mechanism of action and its effects on various cellular pathways and proteins. Finally, further studies are needed to optimize its synthesis and improve its solubility in water.
In conclusion, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has shown promising results in various studies, and further research is needed to fully understand its potential.
合成方法
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide can be synthesized using various methods, including the reaction of 2-aminophenol with salicylic acid, followed by the reaction with 4-hydroxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminophenol with 2-hydroxybenzaldehyde, followed by the reaction with 4-hydroxybenzoyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography, and the yield of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide is obtained.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been studied for its potential use as a pesticide and herbicide. In material science, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide has been studied for its potential use as a fluorescent material and as a component of liquid crystals.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h1-12,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMMLBQEAZLFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)


![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)


![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)
![1-(cyclopropylcarbonyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5682951.png)
